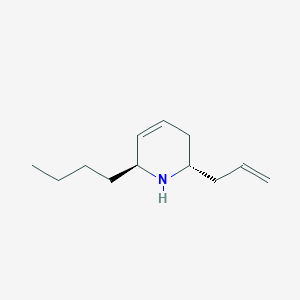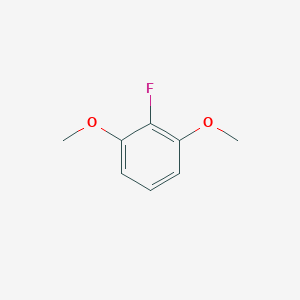
2-Fluoro-1,3-dimethoxybenzene
Descripción general
Descripción
Synthesis Analysis
The synthesis of related compounds, such as 1-Fluoro-2,5-dimethoxy-4-nitrobenzene, involves reactions with nitric acid starting from commercial 2-fluoro-1,4-dimethoxybenzene, showcasing a method that could be adapted for synthesizing 2-Fluoro-1,3-dimethoxybenzene (Sweeney, McArdle, & Aldabbagh, 2018).
Molecular Structure Analysis
The molecular structure of compounds similar to 2-Fluoro-1,3-dimethoxybenzene, such as 1,3-dimethoxybenzene, has been studied through methods like gas-phase electron diffraction and quantum chemical calculations, revealing insights into their conformational properties (Dorofeeva et al., 2010).
Chemical Reactions and Properties
Chemical reactions involving fluoroaromatic compounds, such as vicarious electrophilic fluorodemethylation, have been studied extensively. For instance, treatment of 1,3,5-trimethoxybenzene with specific reagents under mild conditions yielded 2-fluoro-1,3,5-trimethoxybenzene, demonstrating a method that might be applicable to 2-Fluoro-1,3-dimethoxybenzene (Banks et al., 1999).
Physical Properties Analysis
The physical properties of structurally similar compounds, such as melting points and boiling points, provide valuable insights into their behavior in various conditions. For example, 2,5-Dimethoxyfluorobenzene and 1,4-Difluoro-2,5-dimethoxybenzene have been documented with specific melting and boiling points, indicating the importance of such measurements for understanding the physical characteristics of 2-Fluoro-1,3-dimethoxybenzene (Gebhardt & Barrett, 2009).
Chemical Properties Analysis
The chemical behavior of fluorobenzenes, including reactions with various reagents and the influence of fluorine substitution on reactivity, offers a foundation for predicting the reactivity of 2-Fluoro-1,3-dimethoxybenzene in similar contexts. Studies on difluorobenzenes and their nucleophilic substitution reactions highlight the potential pathways and reactivity patterns that 2-Fluoro-1,3-dimethoxybenzene might exhibit (Goryunov et al., 2010).
Aplicaciones Científicas De Investigación
Synthesis and Characterization : 2-Fluoro-1,3-dimethoxybenzene has been used as a precursor in the synthesis of complex organic compounds. For instance, it was used in the synthesis of 1-Fluoro-2,5-dimethoxy-4-nitrobenzene, characterized by various spectroscopic methods (Sweeney, McArdle, & Aldabbagh, 2018).
Heme-binding Studies : It played a crucial role in the synthesis of a compound (F2C5) used for studying heme-binding, which is significant in the context of antimalarial activity. This highlights its potential in medicinal chemistry (Dodean et al., 2008).
Structure-Activity Relationships in Cannabinoids : The compound has also been involved in the synthesis of cannabinoids. Its fluorine substitution has been studied to understand its impact on CB1 binding, demonstrating its application in pharmacological research (Crocker et al., 2007).
Nucleophilic Substitution Reactions : Research involving related compounds, like 1,3-dimethoxybenzene derivatives, provides insights into the behavior of 2-Fluoro-1,3-dimethoxybenzene in nucleophilic substitution reactions. This is important in synthetic chemistry (Goryunov et al., 2010).
Electrosynthesis Applications : The electrosynthesis of polymers from related compounds, like poly(1,3-dimethoxybenzene), can be extrapolated to understand the potential electrochemical applications of 2-Fluoro-1,3-dimethoxybenzene (Martínez et al., 1998).
Aromatic H—D Exchange : Studies involving 1,3-dimethoxybenzene derivatives in H—D exchange reactions can be relevant to understand similar reactions that 2-Fluoro-1,3-dimethoxybenzene might undergo (Nalesnik & Orchin, 1981).
Direcciones Futuras
Propiedades
IUPAC Name |
2-fluoro-1,3-dimethoxybenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9FO2/c1-10-6-4-3-5-7(11-2)8(6)9/h3-5H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CRUUUWHTBGBSQG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=CC=C1)OC)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9FO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00444940 | |
| Record name | 2-Fluoro-1,3-dimethoxybenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00444940 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
156.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Fluoro-1,3-dimethoxybenzene | |
CAS RN |
195136-68-6 | |
| Record name | 2-Fluoro-1,3-dimethoxybenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00444940 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


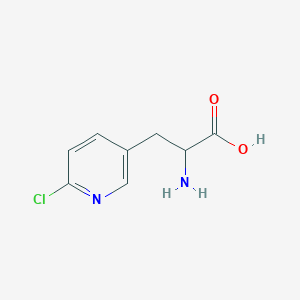
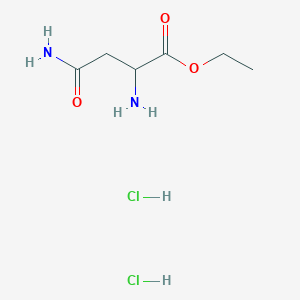
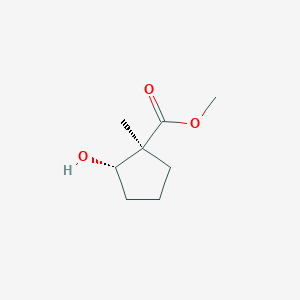
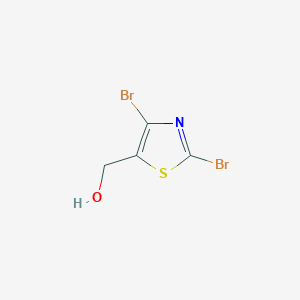
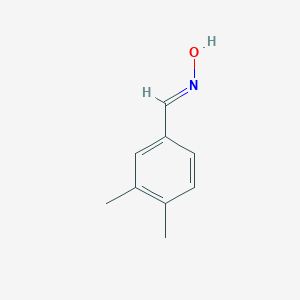
![[N-Methyl-N-(2-thienyl)thiocarbamoyl]acetic acid](/img/structure/B71171.png)
![1-[3,5-Bis(trifluoromethyl)phenyl]propan-1-ol](/img/structure/B71174.png)
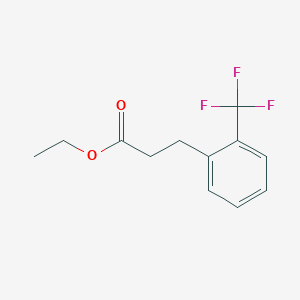
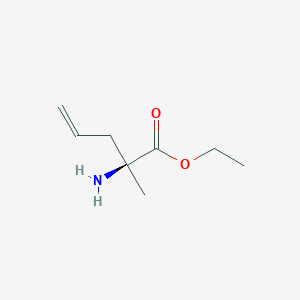

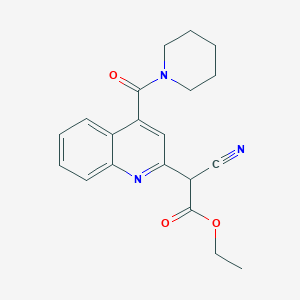
![N-[3,5-Bis(trifluoromethyl)benzenesulfonyl]-L-methionine methyl ester](/img/structure/B71183.png)
